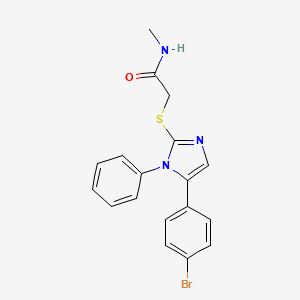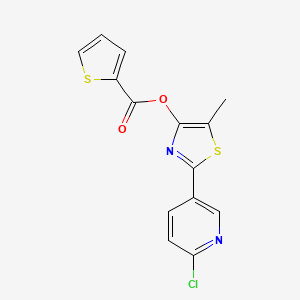
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate, also known as CPT-11, is a novel compound with a wide range of applications in the field of scientific research. CPT-11 is a prodrug of irinotecan which is a topoisomerase I inhibitor. It has been studied extensively in the laboratory and has been used to study a number of biological processes and diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Happ et al. (2011) focused on synthesizing a statistical terpolymer containing a 2-(pyridine-2-yl)-1,3-thiazole donor-type system, demonstrating a method for incorporating complex molecules into polymers (Happ et al., 2011).
- Structural Analysis : Shen et al. (2012) synthesized pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, contributing to the understanding of the structural and thermodynamic properties of similar compounds (Shen et al., 2012).
Applications in Biological Studies
- Antibacterial Activity : Song et al. (2017) investigated the antibacterial activity of 1,3,4-oxadiazole thioether derivatives containing structures similar to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate, contributing to the development of new antibacterial agents (Song et al., 2017).
- Molecular Docking Studies : Hossan (2020) conducted molecular docking studies with similar thiazole derivatives, exploring their potential as antioxidant agents (Hossan, 2020).
Potential Therapeutic Uses
- Antifungal and Antimicrobial Properties : Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which include structures similar to the compound , and evaluated their antibacterial and antifungal activities (Patel & Patel, 2017).
Eigenschaften
IUPAC Name |
[2-(6-chloropyridin-3-yl)-5-methyl-1,3-thiazol-4-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S2/c1-8-12(19-14(18)10-3-2-6-20-10)17-13(21-8)9-4-5-11(15)16-7-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZCFYRDPYZULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=C(C=C2)Cl)OC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

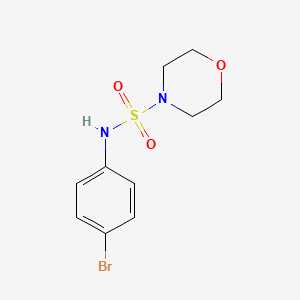
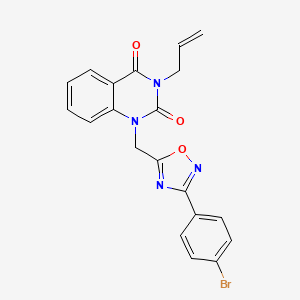

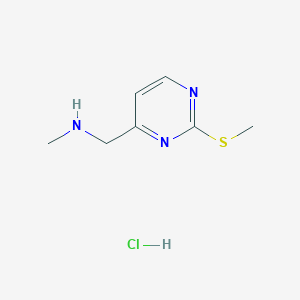
![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)
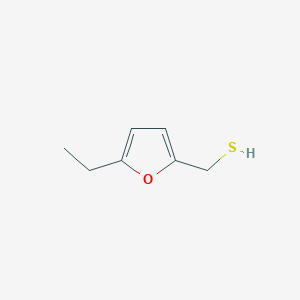

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2364519.png)
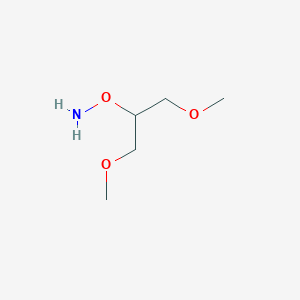
![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)
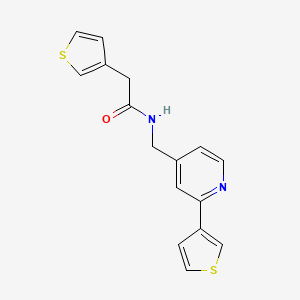
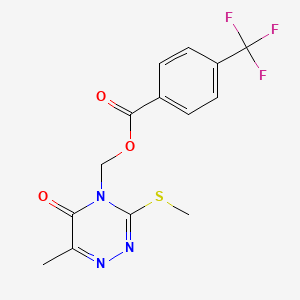
![3-(4-Bromophenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364525.png)
